molecular formula C4H3N3O4 B116687 5-Nitro-1H-pyrazole-3-carboxylic acid CAS No. 198348-89-9

5-Nitro-1H-pyrazole-3-carboxylic acid

Cat. No. B116687
M. Wt: 157.08 g/mol
InChI Key: HKYHBMLIEAMWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C4H3N3O4 . It is also known by other names such as 5-Nitro-3-pyrazolecarboxylic acid and 3-nitro-1H-pyrazole-5-carboxylic acid . The compound has a molecular weight of 157.08 g/mol .


Molecular Structure Analysis

The molecular structure of 5-Nitro-1H-pyrazole-3-carboxylic acid consists of a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a nitro group (-NO2) and a carboxylic acid group (-COOH) .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : 5-Nitro-1H-pyrazole-3-carboxylic acid derivatives have been synthesized through various chemical reactions. For instance, Şener et al. (2002) explored the synthesis and reactions of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, leading to various ester, amide, nitrile, and anilino-pyrazole acid derivatives. These findings suggest a versatile platform for chemical synthesis and modification (Şener et al., 2002).

  • Energetic Compounds Synthesis : Zheng et al. (2020) designed and synthesized novel energetic compounds including 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid and corresponding energetic salts. These compounds demonstrated high thermal stability, low sensitivity, and acceptable detonation properties, indicating potential applications in energetic materials (Zheng et al., 2020).

  • Ionization Studies : Alkan et al. (2009) investigated the ionization constants of some pyrazole carboxylic acids, including derivatives of 5-Nitro-1H-pyrazole-3-carboxylic acid. The study provided insights into the effects of structure and solvent on the acidity of these compounds, which is crucial for understanding their chemical behavior and applications (Alkan et al., 2009).

Biological and Pharmaceutical Applications

  • Carbonic Anhydrase Inhibitors : Bülbül et al. (2008) synthesized pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide and investigated their inhibitory effects on carbonic anhydrase isoenzymes. These compounds showed potent inhibitory activities, indicating potential for pharmaceutical applications (Bülbül et al., 2008).

  • Antibacterial Activity : Akbas et al. (2005) explored the antibacterial activities of 1H-pyrazole-3-carboxylic acid derivatives against various bacterial strains. The study revealed that these compounds exhibit significant inhibitory effects, highlighting their potential in antibacterial treatments (Akbas et al., 2005).

  • Antiproliferative Activity : Kasımoğulları et al. (2015) synthesized novel pyrazole-3-carboxylic acid derivatives and evaluated their antiproliferative activities against various cancer cell lines. The study identified compounds with significant anticancer potential (Kasımoğulları et al., 2015).

Material Science and Catalysis

  • Coordination Complexes : Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and studied their coordination with metals, resulting in mononuclear chelate complexes. These findings have implications for material science and catalysis (Radi et al., 2015).

  • Condensed Pyrazoles Synthesis : Arbačiauskienė et al. (2011) used ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in cross-coupling reactions to synthesize condensed pyrazoles. This demonstrates the utility of pyrazole derivatives in creating complex organic structures (Arbačiauskienė et al., 2011).

Safety And Hazards

The compound is classified as an eye irritant and skin irritant . It is recommended to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols .

properties

IUPAC Name

5-nitro-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-4(9)2-1-3(6-5-2)7(10)11/h1H,(H,5,6)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYHBMLIEAMWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338836
Record name 5-Nitro-3-pyrazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-1H-pyrazole-3-carboxylic acid

CAS RN

198348-89-9
Record name 5-Nitro-3-pyrazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitro-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitro-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Nitro-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
5-Nitro-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Nitro-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
5-Nitro-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Nitro-1H-pyrazole-3-carboxylic acid

Citations

For This Compound
5
Citations
Y Wang, M Zhou, T Ye, P Wang, R Lu… - Journal of Medicinal …, 2022 - ACS Publications
… As shown in Scheme 1, starting from commercially available 5-nitro-1H-pyrazole-3-carboxylic acid ethyl ester (60), the target molecules (9–30) were prepared via a concise and well-…
Number of citations: 5 pubs.acs.org
D Dressen, AW Garofalo, J Hawkinson… - Journal of medicinal …, 2007 - ACS Publications
… A solution of 10.0 g (0.06 mol) of 5-nitro-1H-pyrazole-3-carboxylic acid in 100 mL of MeOH was vigorously stirred as HCl gas was bubbled through the solution. The resulting …
Number of citations: 43 pubs.acs.org
W Hu, G Zhang, P Yang, H Yang, G Cheng - Chemical Engineering Journal, 2023 - Elsevier
… 2b, 5-nitro-1H-pyrazole-3-carboxylic acid (3) was synthesized readily through the nitration and cyclization reactions from commercially available 5-nitro-1H-pyrazole-3-carboxylic acid (1)…
Number of citations: 8 www.sciencedirect.com
HH Ha, BM Kim - Bulletin of the Korean Chemical Society, 2008 - koreascience.kr
… To a solution of 5-nitro-1H-pyrazole-3carboxylic acid (314 mg, 2 mmol), 2-(1H-7-azabenzotriazol1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) (912 mg, 2.4 mmol), …
Number of citations: 4 koreascience.kr
DW Suwandi, N Wahyuni - Jurnal Farmamedika …, 2023 - ejournal.sttif.ac.id
Inflamasi merupakan salah satu respon imun bawaan yang berperan dalam sistem pertahanan terhadap senyawa asing. Dalam penelitian terdahulu telah diketahui bahwa ekstrak …
Number of citations: 0 ejournal.sttif.ac.id

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.